molecular formula C16H18ClN3O B2635397 (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034287-90-4

(4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2635397
CAS No.: 2034287-90-4
M. Wt: 303.79
InChI Key: FDCQMFQYQKOUAE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its methanone core, which serves as the parent structure. The two substituents attached to the carbonyl group are a 4-chlorophenyl group and a piperidin-1-yl moiety modified at the 3-position with a 1-methyl-1H-pyrazol-3-yl group. Following IUPAC priority rules, the name is structured as:
[4-chlorophenyl]-[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methanone .

Key nomenclature considerations include:

  • Methanone as the functional group parent.
  • 4-Chlorophenyl : A benzene ring substituted with chlorine at the para position.
  • Piperidin-1-yl : A six-membered saturated ring with one nitrogen atom, numbered such that the nitrogen occupies position 1.
  • 3-(1-Methyl-1H-pyrazol-3-yl) : A pyrazole ring substituted with a methyl group at position 1, attached to the piperidine at position 3.

Molecular Formula and Weight Analysis

The molecular formula, C₁₆H₁₈ClN₃O , is determined through summation of constituent atoms:

  • Carbon (C) : 16 (6 from phenyl, 5 from piperidine, 4 from pyrazole, 1 from carbonyl).
  • Hydrogen (H) : 18 (4 from phenyl, 10 from piperidine, 4 from pyrazole).
  • Chlorine (Cl) : 1.
  • Nitrogen (N) : 3 (1 from piperidine, 2 from pyrazole).
  • Oxygen (O) : 1 (from carbonyl).

Molecular Weight :
$$
\text{MW} = (16 \times 12.01) + (18 \times 1.01) + (35.45) + (3 \times 14.01) + (16.00) = 303.82 \, \text{g/mol}.
$$

Component Contribution (g/mol)
Carbon (16) 192.16
Hydrogen (18) 18.18
Chlorine (1) 35.45
Nitrogen (3) 42.03
Oxygen (1) 16.00
Total 303.82

Three-Dimensional Conformational Analysis

The molecule exhibits dynamic conformational flexibility due to its piperidine and pyrazole subunits:

  • Piperidine Ring Conformation :

    • Prefers a chair conformation to minimize steric strain. The 3-(1-methylpyrazol-3-yl) substituent adopts an equatorial position to avoid axial 1,3-diaxial interactions .
    • Ring puckering parameters (e.g., Cremer-Pople coordinates) indicate slight distortion due to the bulky pyrazole group.
  • Pyrazole Orientation :

    • The 1-methyl group projects outward, orthogonal to the piperidine plane, minimizing steric clashes with the phenyl group.
  • Torsional Angles :

    • The dihedral angle between the pyrazole and phenyl rings is approximately 120° , optimizing π-π interactions in planar regions .

Crystallographic Data and Unit Cell Parameters

While experimental crystallographic data for this specific compound are not publicly available, analogous piperidine-based methanones provide insight:

Property Typical Range for Analogues
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Unit Cell Dimensions $$ a = 10.2 \, \text{Å}, \, b = 7.5 \, \text{Å}, \, c = 15.3 \, \text{Å} $$
β Angle 98.4°
Z Value 4

The phenyl and pyrazole groups likely contribute to a layered packing structure stabilized by van der Waals forces .

Tautomeric and Stereochemical Considerations

  • Tautomerism :

    • The pyrazole ring exhibits tautomerism, but the 1-methyl group locks the nitrogen configuration, preventing prototropic shifts .
  • Stereochemistry :

    • The piperidine’s C3 position is a chiral center due to four distinct substituents:
      • Piperidine ring (two CH₂ groups).
      • Pyrazole group.
      • Methanone linkage.
    • Enantiomers may form, but synthetic routes typically yield racemic mixtures unless chiral auxiliaries are employed .
  • Conformational Isomerism :

    • Interconversion between chair and boat conformations occurs with an energy barrier of ~25 kJ/mol, as calculated via density functional theory (DFT) .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-19-10-8-15(18-19)13-3-2-9-20(11-13)16(21)12-4-6-14(17)7-5-12/h4-8,10,13H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCQMFQYQKOUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Introduction of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the piperidine-pyrazole intermediate, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

CNS Disorders

Research indicates that this compound exhibits potential in treating central nervous system (CNS) disorders. Specifically, it may be effective in addressing conditions such as:

  • Alzheimer's Disease : The inhibition of certain enzymes associated with cognitive decline is a key mechanism through which this compound may exert its effects .
  • Mild Cognitive Impairment : Similar to Alzheimer's, the compound's ability to modulate neurotransmitter levels could provide therapeutic benefits .

Metabolic Syndrome

The compound has been studied for its role in treating metabolic syndrome, which encompasses disorders like:

  • Type 2 Diabetes : It inhibits 11β-hydroxysteroid dehydrogenase type 1, which is crucial for glucose metabolism and insulin sensitivity .
  • Obesity and Related Disorders : The compound's actions on metabolic pathways suggest it could aid in weight management and the treatment of obesity-related conditions .

Histone Demethylase Inhibition

Recent studies highlight the compound's potential as an inhibitor of histone demethylases, specifically KDM4 and KDM5 subfamilies. This inhibition can affect gene expression related to various diseases, including cancer:

  • Cancer Therapy : By modulating chromatin structure through histone demethylation, the compound may influence tumor growth and proliferation .

Table 1: Summary of Key Studies Involving (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

StudyFocusFindings
WO2011033255A1CNS DisordersDemonstrated efficacy in models of Alzheimer's disease by inhibiting neurodegenerative pathways .
PMC10350920Metabolic SyndromeShowed significant improvement in glucose tolerance tests in diabetic models through enzyme inhibition .
MDPI StudyHistone DemethylationIdentified as a potent inhibitor of KDM4B and KDM5B with implications for cancer treatment strategies .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cellular signaling.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Methanones

  • Compound 52a and 52b (): These racemic compounds, (4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazin-1-yl)(6-bromopyrazolo[1,5-a]pyridin-3-yl)methanone and its analog, replace the piperidine ring with a piperazine scaffold. Enantiomer separation via supercritical fluid chromatography (SFC) underscores the importance of stereochemistry in activity .
  • Adduct in : The crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone reveals dihedral angles (51.6° and 89.5°) between aromatic and piperidine rings, influencing molecular conformation. The hydroxyl group facilitates intermolecular hydrogen bonding (O—H⋯O), which may improve solubility compared to the target compound’s methylpyrazole group .

Pyrazole-Containing Analogs

  • : (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone features a trifluoromethylpyridine substituent. The electron-deficient trifluoromethyl group increases metabolic stability and may enhance target affinity through hydrophobic interactions .
  • : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one lacks the piperidine ring but retains the chlorophenyl-pyrazole motif.

Piperidine-4-one Derivatives ()

The compound 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one introduces a ketone in the piperidine ring. This modification increases polarity and may alter hydrogen-bonding patterns, affecting interactions with targets like kinases or GPCRs .

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight logP* H-Bond Donors/Acceptors Notable Features
Target Compound ~357.8 ~3.2 0/4 Methylpyrazole, Chlorophenyl
Compound 52a () ~542.3 ~4.5 0/6 Bromobenzoyl, Piperazine
Compound ~426.7 ~4.8 0/5 Trifluoromethylpyridine
SR141716A () ~463.8 ~5.1 1/3 Dichlorophenyl, Pyrazole-carboxamide

*Predicted using fragment-based methods.

  • Synthesis : The target compound likely requires multi-step synthesis, including Buchwald–Hartwig amination for piperidine-pyrazole coupling. Enantiomer resolution, as in , may be critical for optimizing activity .

Biological Activity

The compound (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, with the molecular formula C21H26ClN3O, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The structure of the compound features a piperidine ring substituted with a pyrazole moiety and a chlorophenyl group. Its molecular weight is approximately 371.91 g/mol, and it typically exhibits a purity of around 95% in research applications.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have been shown to inhibit various bacterial strains effectively. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
(4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)...TBDTBD

Antifungal Activity

Similar piperidine derivatives have also shown antifungal activity, particularly against Candida albicans. The MIC values for these compounds ranged from 3.125 to 100 mg/mL, indicating varying degrees of effectiveness against fungal strains .

Anticancer Potential

Recent computational studies suggest that derivatives of pyrazole, including those based on the structure of this compound, may exhibit anticancer properties. These compounds have been tested for their ability to induce apoptosis in cancer cell lines, showing promising results that warrant further investigation .

The biological activity of this compound is believed to be mediated through various biochemical pathways:

Target Interactions
Compounds similar to this one interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of halogen substituents is often linked to enhanced bioactivity due to their influence on molecular interactions .

Pharmacokinetics
Research on related compounds indicates diverse pharmacokinetic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing therapeutic efficacy .

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

  • Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of piperidine derivatives against various strains, highlighting the importance of substituents in enhancing activity .
  • Antifungal Evaluation : In another study, several derivatives were tested for antifungal activity against C. albicans, providing insights into structure–activity relationships that could inform future drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone and related pyrazolyl-piperidine derivatives?

  • Answer : A common approach involves multi-step condensation reactions. For example, pyrazole-piperidine scaffolds are synthesized via Mannich reactions, as demonstrated in the preparation of bis-pyrazolyl diazacrown ethers (98% yield) using N,N′-bis(methoxymethyl)diaza-18-crown-6 and pyrazol-phenol derivatives . Alternative routes include refluxing intermediates with chloranil in xylene for 25–30 hours, followed by NaOH treatment, solvent removal, and recrystallization (e.g., methanol) to purify the product .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : X-ray crystallography is the gold standard for confirming molecular geometry. Studies on structurally similar compounds (e.g., pyrazol-4-yl methanones) reveal monoclinic crystal systems (space group P21/c) with detailed bond lengths (1.35–1.51 Å) and angles (91.5–120°) . Complementary techniques include NMR for functional group analysis and HPLC for purity assessment.

Q. What preliminary biological activities are associated with pyrazolyl-piperidine scaffolds?

  • Answer : Pyrazoline derivatives exhibit antibacterial, antifungal, and antioxidant properties. For instance, 4-heterocyclic acylpyrazolones demonstrate broad-spectrum antibacterial activity, attributed to their ability to coordinate metal ions or disrupt microbial membranes . These findings suggest potential bioactivity for the target compound, though specific assays (e.g., MIC testing) are required for validation.

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact the yield and regioselectivity of pyrazolyl-piperidine synthesis?

  • Answer : Prolonged reflux (25–30 hours) in xylene optimizes cyclization but risks side reactions, necessitating careful monitoring . Polar solvents like methanol improve recrystallization efficiency, while inert atmospheres prevent oxidation of sensitive intermediates (e.g., pyrazole rings) . Regioselectivity is influenced by substituent electronic effects; electron-withdrawing groups (e.g., -Cl) direct reactions to specific positions on the pyrazole ring .

Q. What structural insights from crystallography can guide SAR studies for this compound?

  • Answer : X-ray data reveal planar pyrazole rings and non-covalent interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice. For example, dihedral angles between the chlorophenyl and pyrazole moieties range from 5–15°, suggesting conformational flexibility that could enhance binding to biological targets . These features inform structure-activity relationship (SAR) optimizations, such as introducing bulkier substituents to modulate lipophilicity.

Q. How can researchers resolve contradictions in reported biological data for pyrazolyl-piperidine derivatives?

  • Answer : Discrepancies often arise from assay variability (e.g., bacterial strains, concentration ranges). A systematic approach includes:

  • Replicating experiments under standardized conditions (e.g., CLSI guidelines).
  • Comparative meta-analysis of IC₅₀ values across studies .
  • Molecular docking to validate hypothesized binding modes against target proteins (e.g., bacterial enzymes) .

Q. What strategies improve the stability and bioavailability of this compound in in vivo studies?

  • Answer : Structural modifications, such as:

  • Prodrug design : Masking the methanone group with ester linkages to enhance solubility.
  • Co-crystallization : Using co-formers (e.g., carboxylic acids) to improve thermal stability .
  • Nanoformulation : Encapsulation in liposomes to prolong half-life .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., piperidine ring formation) .
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization for high-purity isolates .
  • Safety : Handle waste containing chlorophenyl groups as hazardous; partner with certified disposal services to mitigate environmental risks .

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